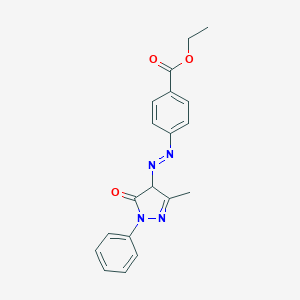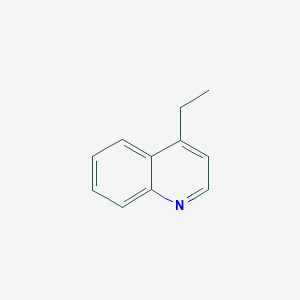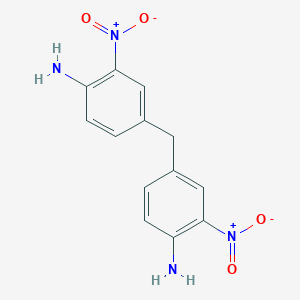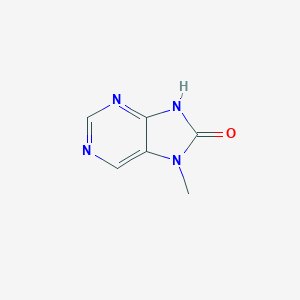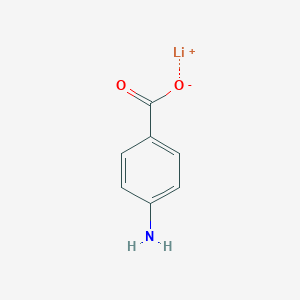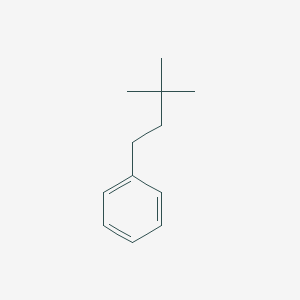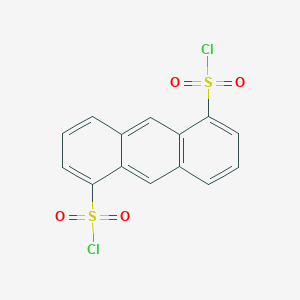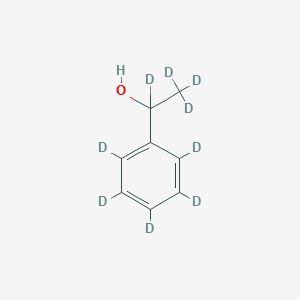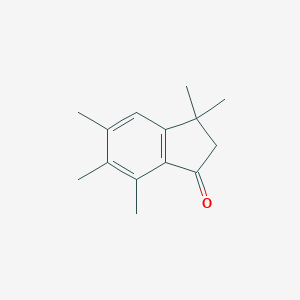
3,3,5,6,7-Pentamethyl-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,6,7-Pentamethyl-1-indanone, also known as PMIK, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. PMIK is a ketone that belongs to the class of indanones and is widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3,3,5,6,7-Pentamethyl-1-indanone is not well understood, but it is believed to act as a Michael acceptor and undergo nucleophilic addition reactions with various nucleophiles.
Biochemical and Physiological Effects:
3,3,5,6,7-Pentamethyl-1-indanone has been shown to exhibit various biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. 3,3,5,6,7-Pentamethyl-1-indanone has also been shown to exhibit antitumor activity and has been studied for its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3,5,6,7-Pentamethyl-1-indanone is a versatile compound that offers several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. However, 3,3,5,6,7-Pentamethyl-1-indanone is also known to be highly reactive and can be challenging to handle in some cases. It is also known to be sensitive to air and moisture, which can affect its stability.
Direcciones Futuras
There are several future directions for research on 3,3,5,6,7-Pentamethyl-1-indanone. One potential area of research is the development of new synthetic methods for 3,3,5,6,7-Pentamethyl-1-indanone and its derivatives. Another area of research is the study of the biological activity of 3,3,5,6,7-Pentamethyl-1-indanone and its potential use in the treatment of various diseases. Additionally, 3,3,5,6,7-Pentamethyl-1-indanone could be used as a building block for the synthesis of new materials with unique properties.
Métodos De Síntesis
The synthesis of 3,3,5,6,7-Pentamethyl-1-indanone involves the reaction of 3,3-dimethyl-1-butanone with cyclohexanone in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under mild conditions and yields 3,3,5,6,7-Pentamethyl-1-indanone in good yields.
Aplicaciones Científicas De Investigación
3,3,5,6,7-Pentamethyl-1-indanone has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. 3,3,5,6,7-Pentamethyl-1-indanone has been used as a key building block in the synthesis of various natural products and pharmaceuticals. It has also been used in the development of new materials with unique properties.
Propiedades
Número CAS |
16204-69-6 |
|---|---|
Nombre del producto |
3,3,5,6,7-Pentamethyl-1-indanone |
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
3,3,5,6,7-pentamethyl-2H-inden-1-one |
InChI |
InChI=1S/C14H18O/c1-8-6-11-13(10(3)9(8)2)12(15)7-14(11,4)5/h6H,7H2,1-5H3 |
Clave InChI |
LJWSSBMIPRWJRH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C)C)C(=O)CC2(C)C |
SMILES canónico |
CC1=CC2=C(C(=C1C)C)C(=O)CC2(C)C |
Sinónimos |
3,3,5,6,7-Pentamethyl-1-indanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)



